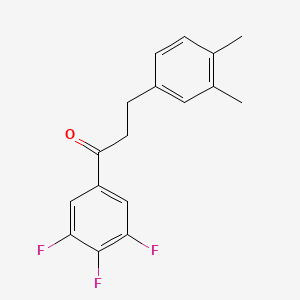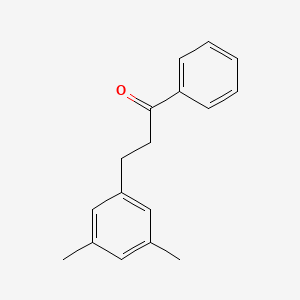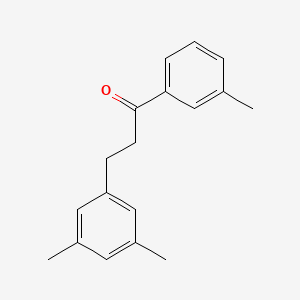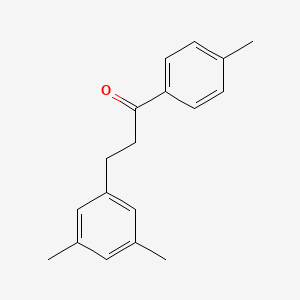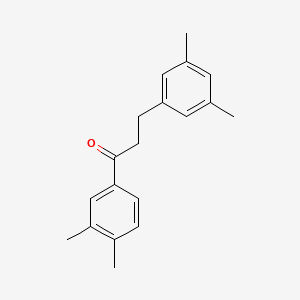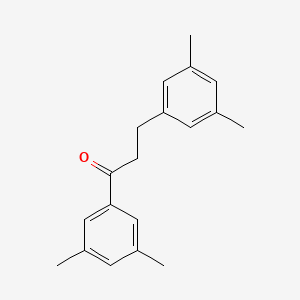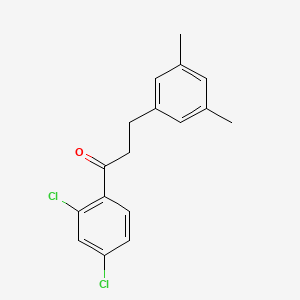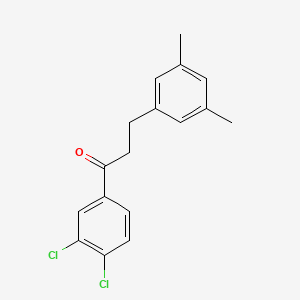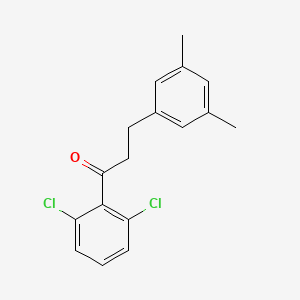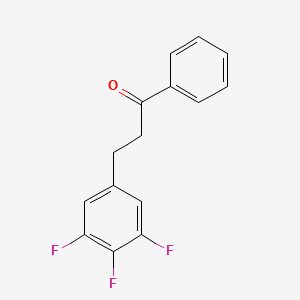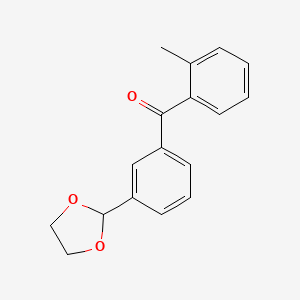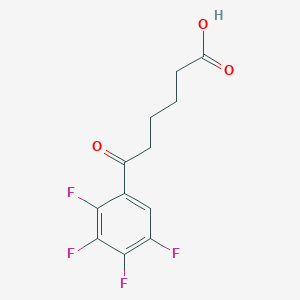
6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid” is a complex organic molecule. It contains a tetrafluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with four fluorine atoms attached. This is connected to a 6-oxohexanoic acid group, which is a six-carbon chain with a carboxylic acid group (-COOH) at one end and a ketone group (=O) at the other .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the tetrafluorophenyl group and the formation of the 6-oxohexanoic acid chain. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrafluorophenyl group would likely contribute to the compound’s overall stability due to the strong carbon-fluorine bonds. The 6-oxohexanoic acid group would introduce polar characteristics due to the presence of the carbonyl (C=O) and hydroxyl (-OH) groups .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and could undergo reactions such as esterification or amide formation. The ketone group could potentially undergo reactions such as nucleophilic addition .
Wissenschaftliche Forschungsanwendungen
Mass Spectrometric Characterization
6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid and related compounds have been characterized using mass spectrometry, particularly electrospray ionization coupled with triple quadrupole and TOF analyzer systems. This research, focusing on small oxocarboxylic acids like 5-oxohexanoic and 6-oxoheptanoic acids, explores fragmentation pathways and uses Density Functional Theory (DFT) calculations for theoretical understanding (Kanawati et al., 2007).
Synthesis and Interconversion
Research into the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids has been conducted, focusing on the reactions and equilibrium between different compounds. This study also discusses the formation of 5-aryl-2-furanpropionic acids and includes data on antiinflammatory screening (Short & Rockwood, 1969).
Biotransformation Studies
Studies have explored the biotransformation of related fluorotelomer alcohols by fungi, specifically Phanerochaete chrysosporium. This research is significant in understanding the biodegradation of polyfluoroalkyl substances and assessing their environmental impact. The focus on 6:2 fluorotelomer alcohol transformation products provides insights into the bioremediation potential for contaminated environments (Tseng et al., 2014).
Crystal Structures
The crystal structures of compounds closely related to 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid have been determined, with a focus on understanding the hydrogen-bond networks in these structures (Feeder & Jones, 1994).
Synthesis and Biological Activities
Research on the synthesis of 6-aryl-4-oxohexanoic acids and their effects on eicosanoid biosynthesis and anti-inflammatory activities provides insights into their potential therapeutic applications. This includes studies on non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds (Abouzid et al., 2007).
Environmental Fate in Sediment Systems
The biotransformation of fluorotelomer alcohols in river sediment systems has been studied to understand the environmental fate of these substances. This research is crucial in assessing the long-term impact of fluorotelomer alcohols on aquatic ecosystems and potential contamination sources (Zhao et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-oxo-6-(2,3,4,5-tetrafluorophenyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O3/c13-7-5-6(10(14)12(16)11(7)15)8(17)3-1-2-4-9(18)19/h5H,1-4H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMUMEHPLZSOBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

